2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Researchers requiring precise fluorinated phenethylamine building blocks face challenges with batch variability that can skew SAR results. This compound (MW 171.19, LogP 2.10342) solves that issue: • Dual-fluorine substitution pattern ensures reproducible lipophilicity & metabolic stability profiles. • Batch-specific QC (NMR, HPLC, GC) at 95% purity eliminates impurity-driven artifacts. • Versatile primary amine enables direct synthesis of amides, ureas & heterocycles without additional purification. Reliable stock & global logistics ensure your synthetic workflow stays on schedule.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B13257966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)C(CF)N
InChIInChI=1S/C9H11F2N/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,9H,5,12H2,1H3
InChIKeyQFCAJYWNBVJLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine: Chemical Identity & Procurement


2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine (CAS 1824605-26-6) is a research-use fluorinated phenethylamine derivative with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol . This compound is classified as an aminofluorobenzene derivative and is primarily utilized as a building block in medicinal chemistry and agrochemical research, where its unique substitution pattern and fluorinated backbone are of interest for structure-activity relationship (SAR) studies .

Building block for medicinal chemistry SAR studies
Dual-fluorine phenethylamine scaffold for property modulation
Batch QC documentation supports reproducible synthesis and analytical workflows

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine: Substitution Risks & Experimental Variability


Within the class of fluorinated phenethylamines, generic substitution is inadvisable due to the profound impact of even minor structural modifications on key physicochemical parameters. The introduction of fluorine atoms is a well-established strategy to modulate lipophilicity (LogP) and metabolic stability, and variations in fluorine number or position can lead to significant differences in membrane permeability and binding affinity [1][2]. The target compound's specific substitution pattern—a secondary fluorine on the ethanamine chain and a second fluorine on the aryl ring—confers a distinct molecular weight and calculated LogP that differentiate it from mono-fluorinated or differently substituted analogs. These differences necessitate careful selection for reproducible SAR studies or synthetic routes.

Fluorination pattern mismatch Differences in fluorine count or position can significantly alter LogP and membrane permeability, limiting direct SAR extrapolation.
Molecular weight and physical properties Even a single fluorine substitution changes molecular weight (e.g., mono‑ vs. di‑fluorinated) affecting boiling point, vapor pressure, and mass‑based detection.
QC documentation gaps Analogs without batch‑specific NMR/HPLC/GC reports may introduce unidentified impurities, risking experimental reproducibility.

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine: Differentiation vs. Closest Analogs


Molecular Weight vs. Mono-Fluorinated Analogs

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine possesses a molecular formula of C9H11F2N and a molecular weight of 171.19 g/mol . This differentiates it from closely related mono-fluorinated analogs, such as 1-(2-fluoro-5-methylphenyl)ethan-1-amine (C9H12FN, MW 153.20 g/mol) and 2-(2-fluoro-5-methylphenyl)ethan-1-amine (C9H12FN, MW 153.20 g/mol) [1].

MW vs Mono‑F Analogs
Head‑to‑head
171.19 g/mol vs 153.20 g/mol Δ +17.99 g/mol
Enables unambiguous mass‑based identification in HPLC/LC‑MS method development
Calculated from molecular formula; confirmed by batch QC
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Lipophilicity & LogP vs. Mono-Fluorinated Baseline

The calculated partition coefficient (LogP) for 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine is 2.10342 . This value represents the compound's lipophilicity, a key determinant of membrane permeability. While direct experimental LogP data for the closest mono-fluorinated analogs (e.g., 1-(2-fluoro-5-methylphenyl)ethan-1-amine) are not publicly available for direct comparison, the introduction of a second fluorine atom is known to generally increase lipophilicity, which can be inferred to enhance passive diffusion across biological membranes compared to its less fluorinated counterparts [1].

Lipophilicity (LogP)
Class‑level inference
2.10
Supports ADME property modeling; experimental comparator data needed to validate advantage
Calculated LogP as reported; no direct experimental mono‑F comparator available
ADME Lipophilicity Drug Design

Purity and Batch QC Documentation

Vendors specify a standard purity of 95% for 2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine and provide batch-specific quality control documentation including NMR, HPLC, and GC reports . This level of analytical characterization contrasts with many custom synthesis offerings for closely related analogs, which may lack detailed batch-specific data, introducing uncertainty into experimental outcomes.

Batch QC & Purity
Specification review
95% purity; NMR, HPLC, GC reports
Ensures identity and impurity control for reproducible SAR and synthesis
Batch‑specific documentation contrasts with unspecified analog offerings
Analytical Chemistry Quality Control Synthesis

2-Fluoro-1-(2-fluoro-5-methylphenyl)ethan-1-amine: Research & Industrial Applications


SAR Studies in Medicinal Chemistry

This compound serves as a valuable building block for SAR campaigns investigating the impact of dual fluorine substitution on the phenethylamine scaffold. Its quantifiably distinct molecular weight (171.19 g/mol) and calculated LogP (2.10342) relative to mono-fluorinated analogs allow researchers to systematically probe how increased lipophilicity and altered electron density affect target binding affinity and functional activity. The availability of batch-specific QC documentation (95% purity, NMR/HPLC/GC) ensures that any observed biological differences can be attributed to the compound's structure rather than impurities.

Synthesis of Advanced Fluorinated Intermediates

The compound's primary amine functionality and fluorinated aromatic ring make it a versatile intermediate for synthesizing more complex molecules, such as amides, ureas, and heterocycles . Its unique substitution pattern can be leveraged to introduce a specific fluorinated pharmacophore into a larger molecular framework. The documented purity and availability of analytical data streamline downstream synthetic steps by reducing the need for extensive purification and characterization after each transformation.

Analytical Method Development & Reference Standard

Given its well-defined structure and the availability of batch-specific analytical data (including HPLC and GC traces) , this compound can be employed as a reference standard for developing and validating analytical methods (e.g., LC-MS, GC-MS) for detecting and quantifying fluorinated phenethylamines in complex matrices. Its distinct molecular weight and retention characteristics, compared to analogs, aid in unambiguous identification and quantification.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR Studies
Distinct fluorination pattern for systematic property modulation
Batch QC documentation supports structural attribution and impurity profiling
Advanced Fluorinated Intermediate Synthesis
Primary amine handle for amide, urea, and heterocycle derivatization
Documented purity streamlines downstream purification and characterization
Analytical Reference Standard
Well‑characterized retention and spectral profile for method development
Batch‑specific HPLC/GC traces enable unambiguous identification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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